1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
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Overview
Description
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or N-chlorosuccinimide.
Attachment of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the indole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorine atoms or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Interaction: It could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole: A simpler indole derivative with a chlorine atom.
3-((3-Chlorophenyl)sulfonyl)-1H-indole: Lacks the piperidinylmethyl group.
1-(Piperidin-4-ylmethyl)-1H-indole: Lacks the sulfonyl and chlorophenyl groups.
Uniqueness
5-Chloro-3-((3-chlorophenyl)sulfonyl)-1-(piperidin-4-ylmethyl)-1H-indole is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity.
Properties
CAS No. |
651334-84-8 |
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Molecular Formula |
C20H20Cl2N2O2S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-chloro-3-(3-chlorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20Cl2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-5-4-16(22)11-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2 |
InChI Key |
JBEJTDQUPYTGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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